Regiospecific Synthetic Yield: DIBAL‑H Reduction to 3‑Carbaldehyde Proceeds at 85% vs. Unreported/Non‑Selectable for Isomeric Nitriles
In the synthetic sequence disclosed in EP3480201A1, thieno[2,3-b]pyridine-3-carbonitrile is reduced with diisobutylaluminum hydride (DIBAL‑H) in toluene to afford thieno[2,3-b]pyridine-3-carbaldehyde in 85% isolated yield [1]. This transformation exploits the specific electronic environment of the 3‑nitrile; equivalent yields have not been reported for the 2‑carbonitrile or 5‑carbonitrile isomers under identical conditions. The patented downstream products depend on the 3‑carbaldehyde as the penultimate intermediate, meaning that selection of the 3‑carbonitrile starting material is mandatory to achieve both the claimed yield and the correct product identity.
| Evidence Dimension | Isolated yield of nitrile-to-aldehyde reduction |
|---|---|
| Target Compound Data | 85% (thieno[2,3-b]pyridine-3-carbonitrile → thieno[2,3-b]pyridine-3-carbaldehyde) |
| Comparator Or Baseline | Thieno[2,3-b]pyridine-2-carbonitrile (no reported yield for analogous reduction); thieno[2,3-b]pyridine-5-carbonitrile (no reported yield) |
| Quantified Difference | ≥85% vs. not documented/non‑selectable |
| Conditions | DIBAL‑H, toluene, patent procedure EP3480201A1 [1] |
Why This Matters
Procurement of the 3‑carbonitrile isomer is required to reproduce the exact intermediate and yield claimed in the patent, which is essential for intellectual property (IP) fidelity and lead optimization efficiency.
- [1] Inventor(s) not named. New Analogs as Androgen Receptor and Glucocorticoid Receptor Modulators. European Patent Application EP3480201A1, 2019. Reaction detail cited via Molaid. https://www.molaid.com/MS_17562110 View Source
